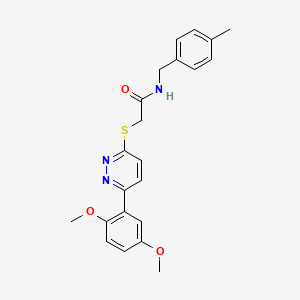
2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. This compound is a pyridazine derivative that has been synthesized using a specific method, and its mechanism of action has been studied extensively. In
作用機序
The mechanism of action of 2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro. It has also been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. In addition, it has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the advantages of 2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide is its potential use as an anticancer agent. It has been shown to inhibit the growth and proliferation of cancer cells in vitro, which makes it a promising candidate for further study. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
将来の方向性
There are a number of future directions for the study of 2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide. One area of future research could be the design and synthesis of analogs of this compound to improve its efficacy and reduce its toxicity. Another area of future research could be the study of this compound in animal models of cancer and neurological disorders to test its efficacy in vivo. Finally, further studies could be conducted to fully understand the mechanism of action of this compound, which would enable the design of more targeted experiments to test its efficacy.
合成法
2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide was synthesized using a multistep process. The first step involved the condensation of 2,5-dimethoxybenzaldehyde and hydrazine hydrate to form 2,5-dimethoxyphenylhydrazine. The second step involved the reaction of 2,5-dimethoxyphenylhydrazine with ethyl acetoacetate to form 2,5-dimethoxyphenyl-3-oxobutanoic acid ethyl ester. The third step involved the reaction of 2,5-dimethoxyphenyl-3-oxobutanoic acid ethyl ester with thiosemicarbazide to form 2,5-dimethoxyphenyl-3-thioxo-1,2,4-triazolidine-4-carboxylic acid ethyl ester. The final step involved the reaction of 2,5-dimethoxyphenyl-3-thioxo-1,2,4-triazolidine-4-carboxylic acid ethyl ester with 4-methylbenzyl chloride to form this compound.
科学的研究の応用
2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide has been studied for its potential applications in the treatment of various diseases. It has been found to have anticancer properties, and it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, it has been studied for its potential use as an anti-inflammatory and analgesic agent.
特性
IUPAC Name |
2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-15-4-6-16(7-5-15)13-23-21(26)14-29-22-11-9-19(24-25-22)18-12-17(27-2)8-10-20(18)28-3/h4-12H,13-14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXOFOSPCUQIGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


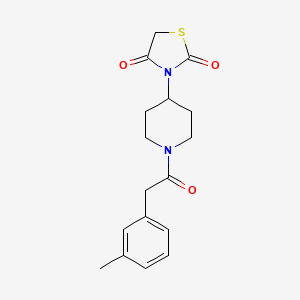
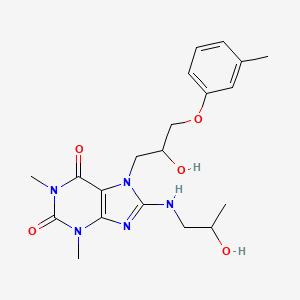
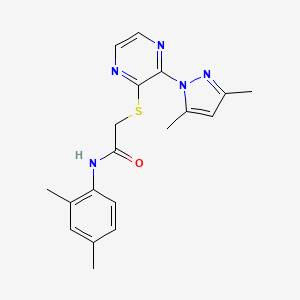
![Spiro[2,3-dihydropyrrolizine-1,2'-oxirane]](/img/structure/B2615520.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2615521.png)


![2-{1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2615528.png)
![N-(4-ethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2615530.png)
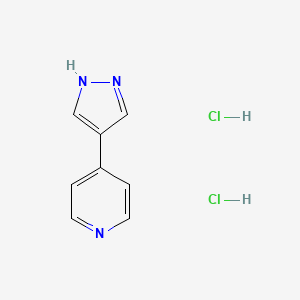
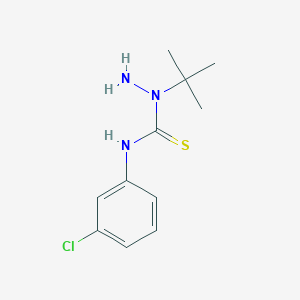
![(1R,5S)-8-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2615537.png)
